1-(4-Bromophenyl)butan-2-ol
Overview
Description
1-(4-Bromophenyl)butan-2-ol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of butanol, where the bromine atom is attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-bromobenzyl bromide reacts with butanal in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:
Reagents: 4-bromobenzyl bromide, butanal, magnesium, anhydrous ether.
Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-bromophenyl)butan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form 1-(4-bromophenyl)butane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 1-(4-Bromophenyl)butan-2-one.
Reduction: 1-(4-Bromophenyl)butane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)butan-2-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)butan-2-ol depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom on the phenyl ring can enhance binding affinity to certain biological targets, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
1-(4-Chlorophenyl)butan-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)butan-2-ol: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methylphenyl)butan-2-ol: Similar structure but with a methyl group instead of bromine.
Comparison: 1-(4-Bromophenyl)butan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
1-(4-bromophenyl)butan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10,12H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQNYWQZYFKMRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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